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Compound of Interest

Compound Name: Zearalenone-13C18

Cat. No.: B12469024 Get Quote

For researchers and professionals in drug development and food safety, the accurate

quantification of the mycotoxin zearalenone is critical. High-performance liquid chromatography

(HPLC) coupled with a C18 reversed-phase column is the most common analytical approach.

However, the market offers a wide variety of C18 columns with different physical and chemical

characteristics, directly impacting analytical performance. This guide provides a comparative

overview of various C18 column technologies and their performance in the analysis of

zearalenone and other mycotoxins, supported by experimental data from published studies.

Performance Comparison of C18 Columns
The choice of a C18 column significantly influences key chromatographic parameters such as

retention time, peak shape, resolution, and overall analysis time. The following table

summarizes the performance of different C18 columns based on data from various studies. It is

important to note that direct head-to-head comparisons for zearalenone across a wide range of

modern C18 columns are limited in publicly available literature. Therefore, data from the

analysis of other mycotoxins with similar physicochemical properties are included to provide a

broader perspective on column performance.
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Column
Brand &
Type

Dimensio
ns (L x
ID) &
Particle
Size

Analyte(s
)

Mobile
Phase &
Condition
s

Retention
Time
(min)

Observati
ons &
Key
Findings

Referenc
e(s)

Symmetry

C18

250 mm x

4.6 mm, 5

µm

Deoxynival

enol

(DON),

Zearalenon

e (ZEN),

Nivalenol

(NIV), 15-

acetyl-

DON

Isocratic:

Water:Acet

onitrile:Met

hanol

(90:5:5,

v/v/v)

16.3 (for

DON)

Good

separation

for DON

without

interferenc

es.

Capable of

separating

a mixture

of

mycotoxins

with a

gradient

system.

[1]

Symmetry

C18

(Short)

75 mm x

4.6 mm,

3.5 µm

Deoxynival

enol

(DON),

Zearalenon

e (ZEN),

Nivalenol

(NIV), 15-

acetyl-

DON

Isocratic:

Water:Acet

onitrile:Met

hanol

(90:5:5,

v/v/v)

5.8 (for

DON)

Comparabl

e

resolution

to the

longer

column but

with a

significantl

y reduced

retention

time.

Further

reduction

in time

achieved

by

increasing

[1]
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column

temperatur

e.

Agilent

Poroshell

120 SB-

C18

75 mm x

4.6 mm,

2.7 µm

Fumonisins

B1 & B2

Methanol:

Water

(75:25, v/v)

with 0.1%

formic acid,

1 mL/min

3.2 (FB1),

7.7 (FB2)

Shortest

retention

times

among the

tested

columns

due to

solid-core

particles,

leading to

time and

solvent

savings.[2]

[2][3]

Agilent

Poroshell

120 EC-

C18

100 mm x

4.6 mm,

2.7 µm

Fumonisins

B1 & B2

Methanol:

Water

(75:25, v/v)

with 0.1%

formic acid,

1 mL/min

5.0 (FB1),

13.2 (FB2)

Solid-core

particles

provided

improved

separation

efficiency

over fully

porous

particles of

a similar

size.[2]

[2][3]

Agilent

Zorbax

Eclipse

Plus C18

150 mm x

4.6 mm,

3.5 µm

Fumonisins

B1 & B2

Methanol:

Water

(75:25, v/v)

with 0.1%

formic acid,

1 mL/min

- Reduction

in particle

size from 5

µm to 3.5

µm in a

150 mm

column led

to

increased

[2][3]
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retention

times.[2]

Cronus

Nucleosil

100 C18

150 mm x

4.6 mm, 5

µm

Fumonisins

B1 & B2

Methanol:

Water

(75:25, v/v)

with 0.1%

formic acid,

1 mL/min

-

Considered

a

"traditional"

column, it

had

comparabl

e retention

times to a

shorter

solid-core

column (75

mm, 2.7

µm).[2]

[2][3]

Varian

Microsorb-

MV C18

250 mm x

4.6 mm

Zearalenon

e (ZEN)

Acetonitrile

:Water:Met

hanol

(5:75:10,

v/v/v), 1

mL/min

~1.9 - 2.0

Rapid and

efficient

detection

and

quantificati

on of

zearalenon

e in swine

rations.[4]

[4]

Key Insights from the Data:

Solid-Core vs. Fully Porous Particles: Columns with solid-core particles (e.g., Agilent

Poroshell) can provide significantly shorter analysis times without compromising resolution

compared to traditional fully porous particle columns.[2][3] This is due to a shorter diffusion

path for the analyte, leading to higher efficiency.

Column Dimensions: Shorter columns (e.g., 75 mm) with smaller particle sizes (e.g., <3 µm)

drastically reduce retention times and solvent consumption, making them a cost-effective

option for high-throughput analysis.[1]
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Particle Size: A reduction in particle size generally leads to increased efficiency and

resolution, but may also result in higher backpressure.[2]

Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and replicating

the results. Below are summaries of the key experimental protocols.

Method 1: Analysis of Zearalenone and other
Mycotoxins (Based on Abdel-Aal et al., 2007)

Sample Preparation: Wheat samples were extracted, and the extracts were cleaned up prior

to LC analysis.

Instrumentation: A liquid chromatograph with ultraviolet (UV) detection and a mass

spectrometer (MS) for confirmation.

Columns:

Symmetry C18, 250 mm x 4.6 mm, 5 µm

Symmetry C18, 75 mm x 4.6 mm, 3.5 µm

Mobile Phase: An isocratic mixture of water-acetonitrile-methanol (90 + 5 + 5, v/v/v).

Detection: UV detection for quantification and MS for identity confirmation.[1]

Method 2: Analysis of Fumonisins (Relevant for C18
Column Comparison) (Based on El-Shanshoury et al.,
2021)

Sample Preparation: Fungal cultures and cornflakes were extracted and cleaned up using

Sep-Pak C18 cartridges.[3]

Instrumentation: HPLC with a fluorescence detector (FLD).

Columns Evaluated:
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Cronus Nucleosil 100 C18 (150mm, 5µm)

Agilent Zorbax Eclipse plus C18 (150mm, 3.5µm)

Agilent Zorbax Eclipse plus C18 (100mm, 3.5µm)

Agilent Poroshell 120 EC-C18 (100mm, 2.7µm)

Agilent Poroshell 120 SB-C18 (75mm, 2.7µm)[2]

Mobile Phase: Methanol:Water (75:25, v/v) containing 0.1% formic acid.

Flow Rate: 1 mL/min.

Detection: Fluorescence detection with excitation at 335 nm and emission at 440 nm after

pre-column derivatization with o-phthaldialdehyde (OPA).[2][3]

Method 3: HPLC Analysis of Zearalenone in Swine
Rations (Based on Cover et al., 2010)

Sample Preparation: Swine ration samples were extracted with a methanol/water mixture,

followed by a purification step with dichloromethane.[4]

Instrumentation: Varian HPLC system with a fluorescence detector.

Column: Varian Microsorb-MV C18 (250 x 4.6mm).[4]

Mobile Phase: Acetonitrile/water/methanol (5:75:10, v/v/v).[4]

Flow Rate: 1.0 mL/min.[4]

Detection: Fluorescence detector with an excitation wavelength of 333 nm and an emission

wavelength of 460 nm.[4]

Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the evaluation of C18

columns for zearalenone analysis.
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Caption: Workflow for C18 column performance evaluation in zearalenone analysis.
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Conclusion
The selection of an appropriate C18 column is a critical step in developing a robust and

efficient HPLC method for zearalenone analysis. While traditional 150 mm columns with 5 µm

fully porous particles can provide adequate separation, modern columns with solid-core

particles and shorter column lengths offer significant advantages in terms of analysis speed

and solvent consumption without compromising chromatographic performance.[1][2][3] For

high-throughput laboratories, investing in these newer column technologies can lead to

substantial cost and time savings. The experimental protocols and comparative data presented

in this guide provide a valuable starting point for researchers and scientists in selecting the

optimal C18 column for their specific zearalenone analysis needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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